4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a nitrogen-rich bicyclic heterocycle characterized by a fused triazole-pyrimidine scaffold with a carboxylic acid substituent at position 4. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of molecules renowned for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-5(12)4-1-7-6-8-3-9-10(6)2-4/h3-4H,1-2H2,(H,11,12)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJFKYDYJBYZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=NC=N2)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic aldehyde with ethyl 4,4,4-trifluoro-3-oxobutanoate or 1,1,1-trifluoropentane-2,4-dione in the presence of 1,2,4-triazol-3-amine under solvent-free conditions at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of corrosion inhibitors for protecting metals in acidic environments
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it forms a protective film on metal surfaces, preventing oxidation. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The [1,2,4]triazolo[1,5-a]pyrimidine core is shared among analogs, but substituents at positions 2, 5, 6, and 7 significantly influence bioactivity and solubility. Key comparisons include:
Key Observations :
- Carboxylic acid derivatives (e.g., the target compound) exhibit higher aqueous solubility, favoring pharmacokinetic properties.
- Carboxamide analogs (e.g., 2-amino-6-carboxamide) show stronger antiproliferative effects, likely due to enhanced hydrogen bonding with cellular targets like kinases .
- Ester derivatives (e.g., ethyl or methyl esters) prioritize membrane permeability, making them suitable for antifungal applications .
Anticancer Activity
- 2-Amino-6-carboxamide derivatives demonstrated potent antiproliferative activity against human cancer cell lines (e.g., HCT-116, MCF-7), with IC₅₀ values as low as 0.8 μM. Substituents like 3,4,5-trimethoxyphenyl enhanced activity by mimicking colchicine-binding sites in tubulin .
- Phenyl-6-carboxamide analogs inhibited protein kinases (e.g., EGFR, VEGFR2) and induced apoptosis in leukemia cells .
Antimicrobial and Antifungal Activity
- Ethyl carboxylate derivatives (e.g., compound 12 in ) showed 82% yield and efficacy against Candida albicans .
- 7-Unsubstituted 4,7-dihydro analogs exhibited broad-spectrum antifungal activity, with MIC values ranging from 8–32 μg/mL .
Anti-inflammatory Activity
Physicochemical and Metabolic Properties
- Solubility : The carboxylic acid group in the target compound improves water solubility, whereas ester derivatives (e.g., ) favor lipid solubility.
Biological Activity
4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anti-inflammatory effects, antiviral properties, and structure-activity relationships (SARs), supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a unique triazolo-pyrimidine framework that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 155.14 g/mol. The carboxylic acid functional group is crucial for its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives of 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine. For instance:
- Inhibition of COX-2 : Compounds related to this structure have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. An IC50 value of was reported for certain derivatives compared to celecoxib .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Influenza A Virus : A study demonstrated that certain derivatives could disrupt the PA-PB1 interaction necessary for viral replication. The most potent derivative exhibited an IC50 of against the PA-PB1 interface in influenza A virus polymerase .
Structure-Activity Relationships (SAR)
The biological activity of triazolo-pyrimidine derivatives is often linked to their structural modifications:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
- Functional Groups : Carboxylic acid moieties have been shown to improve solubility and bioavailability.
Case Study 1: Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, derivatives of the compound demonstrated significant reductions in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
Case Study 2: Antiviral Efficacy
In vitro studies using MDCK cells infected with influenza A showed that certain derivatives significantly reduced viral plaque formation. These findings suggest a promising avenue for developing antiviral agents targeting RNA viruses .
Q & A
Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, and what critical steps ensure yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation of aminotriazole derivatives with carbonyl-containing precursors (e.g., ethyl 3-oxohexanoate) under acidic or basic conditions. A key step is the hydrolysis of intermediate esters to yield the carboxylic acid moiety, followed by purification via recrystallization or chromatography . For example, a one-pot three-component reaction using aminotriazole, aromatic aldehydes, and ketones in dimethylformamide (DMF) achieves high efficiency, with methanol addition facilitating crystallization .
Critical Steps:
- Cyclocondensation: Temperature control (e.g., 80–100°C) to prevent side reactions.
- Hydrolysis: Use of aqueous NaOH or HCl to cleave ester groups selectively.
- Purification: Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the carboxylic acid .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy: and NMR identify proton environments and carbon frameworks (e.g., δ 12.71 ppm for carboxylic protons ).
- IR Spectroscopy: Peaks at ~1700 cm confirm carboxylic acid C=O stretching .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
- HPLC: Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are used for initial biological activity screening?
Methodological Answer:
- Antiviral Activity: Influenza A PA-PB1 heterodimerization inhibition assays (IC values via fluorescence polarization) .
- Receptor Binding: Radioligand displacement assays (e.g., CB2 cannabinoid receptor using -CP55,940) .
- Antimicrobial Screening: Disk diffusion or microdilution against S. aureus and E. coli (MIC determination) .
Advanced Research Questions
Q. How can catalytic systems or green chemistry principles optimize synthesis efficiency?
Methodological Answer:
- Catalyst Design: Aminopropyltriethoxysilane (APTS) in ethanol improves one-pot reaction yields (85–92%) by enhancing imine formation .
- Solvent Systems: Water/ethanol mixtures (1:1 v/v) with TMDP catalyst reduce waste and energy consumption .
- Continuous Flow Reactors: Enable scalable synthesis with <2% impurity via precise temperature/residence time control .
Q. Table 1: Comparative Catalytic Systems
| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| APTS | Ethanol | 92 | 98 | |
| TMDP | Water/Ethanol | 95 | 97 | |
| None (thermal) | DMF | 80 | 90 |
Q. What structure-activity relationship (SAR) strategies enhance biological activity?
Methodological Answer:
- Substituent Modulation:
- Functional Group Addition:
- Amide Linkages: Improve solubility (e.g., 6-carboxamide derivatives) without compromising target binding .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., reference compounds like oseltamivir for antiviral assays) to normalize IC values .
- Structural Reanalysis: X-ray crystallography or DFT calculations to verify protonation states (critical for receptor binding discrepancies) .
- Meta-Analysis: Pool data from multiple derivatives (e.g., triazolopyrimidine library) to identify trends masked in single studies .
Q. What computational methods predict target interactions for mechanistic studies?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models compound binding to viral PA-PB1 interfaces (ΔG < −8 kcal/mol suggests strong inhibition) .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates favorable dynamics) .
- QSAR Modeling: CoMFA or Random Forest algorithms correlate substituent electronegativity with CB2 inverse agonism (r > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
